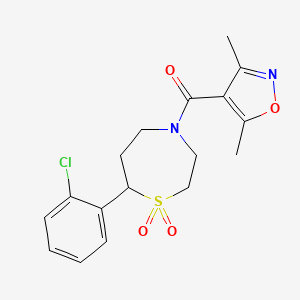![molecular formula C13H15N3O3S B6425869 N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-carboxamide CAS No. 2034420-77-2](/img/structure/B6425869.png)
N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-carboxamide” is a synthetic organic compound . It is a first-in-class orally active direct factor Xa inhibitor . It is commonly found in many commercially available drugs .
Molecular Structure Analysis
The molecular structure of this compound is complex. The X-ray crystal structure of the compound in complex with human FXa clarified the binding mode and the stringent requirements for high affinity .Chemical Reactions Analysis
The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . Two predicted mechanisms have been reported for the 1,3-dipolar cycloaddition .Physical And Chemical Properties Analysis
The compound “this compound” contains NLT 98.0% and NMT 102.0% of rivaroxaban (C 19 H 18 ClN 3 O 5 S), calculated on the anhydrous basis .作用機序
Target of Action
Compounds containing thiophene and oxadiazole moieties have been reported to possess a wide range of therapeutic properties . They have been found to be effective against various diseases such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
For instance, some thiophene derivatives have been found to induce apoptosis in cancer cells .
Biochemical Pathways
For example, some thiophene derivatives have been found to inhibit the action of certain enzymes, leading to their therapeutic effects .
Pharmacokinetics
Compounds with similar structures have been found to have good bioavailability .
実験室実験の利点と制限
N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-carboxamide has several advantages for laboratory experiments. This compound is relatively inexpensive and can be synthesized relatively easily using the two-step synthesis process described above. Additionally, this compound has been found to be relatively stable and can be stored for extended periods of time without significant degradation. However, this compound has several limitations for laboratory experiments. This compound has a relatively low solubility in water and other organic solvents, which can make it difficult to use in certain experiments. Additionally, this compound has a relatively low bioavailability, which can limit its effectiveness in certain experiments.
将来の方向性
There are several potential future directions for the use of N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-carboxamide in scientific research. One potential direction is the use of this compound as a potential therapeutic agent for the treatment of inflammatory diseases and cancer. Additionally, this compound could be further studied to determine its potential anti-oxidant properties, as well as its potential to be used as an anti-microbial agent. Additionally, further research could be conducted to determine the exact mechanism of action of this compound and to identify potential new applications for this compound.
合成法
N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-carboxamide can be synthesized via a two-step synthesis process. The first step involves the reaction of 2-chloro-3-methyl-thiophene with oxalyl chloride in the presence of a base. This reaction results in the formation of 3-chloro-2-methyl-1,2,4-oxadiazole, which is then reacted with methylthiophenol in the presence of a base to form this compound. This synthesis method is relatively simple and can be completed in a few hours.
科学的研究の応用
N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-carboxamide has been found to have several potential applications in scientific research. One potential application is as an anti-inflammatory agent. This compound has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β. Additionally, this compound has been found to have anti-cancer properties, as it has been found to inhibit the growth of several types of cancer cells, including breast cancer cells, lung cancer cells, and prostate cancer cells.
特性
IUPAC Name |
N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c17-13(10-2-1-7-20-10)14-8-11-15-12(16-19-11)9-3-5-18-6-4-9/h1-2,7,9H,3-6,8H2,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFWHYZWZOZTOIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NOC(=N2)CNC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-(2-chlorophenyl)-4-[6-(cyclopentyloxy)pyridine-3-carbonyl]-1lambda6,4-thiazepane-1,1-dione](/img/structure/B6425796.png)
![7-(2-chlorophenyl)-4-[3-(2-methyl-1H-indol-1-yl)propanoyl]-1lambda6,4-thiazepane-1,1-dione](/img/structure/B6425803.png)
![N-(2-{1-methyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}ethyl)-2-phenoxypropanamide](/img/structure/B6425819.png)
![3-(2-chlorophenyl)-5-methyl-N-(2-{1-methyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}ethyl)-1,2-oxazole-4-carboxamide](/img/structure/B6425825.png)
methyl}quinolin-8-ol](/img/structure/B6425828.png)
![N-(2-{1-methyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}ethyl)-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B6425840.png)
![2-(benzylsulfanyl)-N-(2-{1-ethyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}ethyl)acetamide](/img/structure/B6425841.png)
![3-{1-[6-(propan-2-yloxy)pyridine-3-carbonyl]piperidin-3-yl}-3,4-dihydroquinazolin-4-one](/img/structure/B6425853.png)
![3-[1-(2-methoxy-5-methylbenzenesulfonyl)piperidin-4-yl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B6425859.png)
![3-[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-3H,4H-thieno[3,2-d][1,2,3]triazin-4-one](/img/structure/B6425860.png)
![2-oxo-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2H-chromene-3-carboxamide](/img/structure/B6425879.png)
![N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}quinoxaline-2-carboxamide](/img/structure/B6425889.png)